molecular formula C9H11N3O2 B054007 Methyl 4-guanidinobenzoate CAS No. 122228-09-5

Methyl 4-guanidinobenzoate

Cat. No.: B054007
CAS No.: 122228-09-5
M. Wt: 193.2 g/mol
InChI Key: MNUVBGMYHJEDJB-UHFFFAOYSA-N
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Description

Methyl 4-guanidinobenzoate is a cell-permeant ester derivative of 4-guanidinobenzoic acid, widely recognized as a potent and competitive inhibitor of trypsin-like serine proteases. Its primary research value lies in its mechanism of action, where the guanidino group mimics the side chain of arginine and lysine residues, binding specifically and with high affinity to the protease's S1 pocket. This interaction effectively blocks the enzyme's active site, preventing substrate hydrolysis. Consequently, this compound is an essential tool for studying protease-driven processes, including enzymatic kinetics, signal transduction pathways, and the regulation of proteolytic cascades such as apoptosis and blood coagulation. Furthermore, its ester moiety enhances cellular uptake, making it particularly valuable in cell-based assays to investigate the role of intracellular serine proteases. Researchers utilize this compound to develop and validate enzyme activity assays, screen for protease inhibitors, and elucidate the pathological roles of proteases in inflammatory, neoplastic, and neurodegenerative diseases.

Properties

IUPAC Name

methyl 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-8(13)6-2-4-7(5-3-6)12-9(10)11/h2-5H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUVBGMYHJEDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559217
Record name Methyl 4-[(diaminomethylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122228-09-5
Record name Methyl 4-[(diaminomethylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-guanidinobenzoic acid (10 mmol) is dissolved in anhydrous methanol (30 mL) under nitrogen. Concentrated sulfuric acid (1 mL) is added dropwise, and the mixture is refluxed at 65°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using a hexanes/ethyl acetate (50:50 v/v) mobile phase. Post-reaction, the solvent is removed under reduced pressure, and the crude product is neutralized with saturated sodium bicarbonate. Extraction with ethyl acetate (3 × 50 mL), followed by drying over anhydrous sodium sulfate, yields the ester after solvent evaporation.

Challenges and Mitigation

The guanidine group’s basicity necessitates careful pH control to prevent protonation, which could hinder esterification. Substituting sulfuric acid with Amberlyst-15, a solid acid catalyst, minimizes side reactions and simplifies purification. This adaptation improves yields from 65% to 78% while reducing reaction time to 8 hours.

Spectroscopic Characterization

Successful synthesis is confirmed by 1H^1H NMR (300 MHz, CDCl3_3): δ 7.89 (d, J = 8.6 Hz, 2H, Ar-H), 3.91 (s, 3H, -OCH3_3), and 4.12 (s, 1H, -NH) ppm. The 13C^{13}C NMR spectrum exhibits a carbonyl signal at δ 167.5 ppm, consistent with ester formation.

Guanidinylation of Methyl 4-Aminobenzoate

This two-step approach begins with methyl 4-aminobenzoate, a commercially available precursor, followed by guanidinylation of the aromatic amine.

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is synthesized via acid-catalyzed esterification of 4-aminobenzoic acid. In a typical protocol, 4-aminobenzoic acid (39.5 mmol) is refluxed in methanol (30 mL) with concentrated H2 _2SO4 _4 (5 mL) for 6 hours. Neutralization with NaHCO3_3, extraction, and solvent evaporation yield the product as a light yellow solid (87% yield).

Guanidinylation Using 1H-Pyrazole-1-Carboxamidine

The amine is converted to guanidine using 1H-pyrazole-1-carboxamidine hydrochloride. Methyl 4-aminobenzoate (5 mmol) is dissolved in dry DMF (20 mL) under nitrogen. 1H-Pyrazole-1-carboxamidine hydrochloride (6 mmol) and DIEA (12 mmol) are added, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate. Column chromatography (SiO2_2, hexanes/ethyl acetate 70:30) isolates this compound in 62% yield.

Mechanistic Insights

The reagent acts as an amidinating agent, transferring the guanidine group via nucleophilic substitution. Excess base (DIEA) ensures deprotonation of the amine, facilitating the reaction.

Carbodiimide-Mediated Coupling of 4-Guanidinobenzoic Acid

Adapting methodologies from peptide synthesis, this approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for esterification.

Reaction Protocol

4-Guanidinobenzoic acid hydrochloride (10 mmol) is suspended in pyridine (50 mL). EDC hydrochloride (10 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol) are added, followed by methanol (15 mL). The mixture is stirred at 25°C for 18 hours. Post-reaction, pyridine is removed by distillation, and the residue is dissolved in water. Adjusting the pH to 8 with NaOH precipitates the product, which is filtered and recrystallized from methanol/acetone (1:3) to afford white crystals (55% yield).

Advantages Over Traditional Esterification

EDC activation circumvents the need for strong acids, preserving the guanidine group’s integrity. This method is particularly advantageous for acid-sensitive substrates, though yields are moderate due to competing hydrolysis of the active ester intermediate.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Key Advantage
Direct Esterification788–12Simplicity, high scalability
Guanidinylation6224Avoids handling of guanidine acids
EDC Coupling5518Mild conditions, no acid catalysis

The direct esterification route offers the highest yield and operational simplicity, making it preferable for industrial-scale production. Conversely, the EDC method, despite lower yields, is invaluable for acid-labile compounds.

Applications and Derivative Synthesis

This compound’s utility extends to protease inhibition studies. For instance, its derivative, 4-methylumbelliferyl 4-guanidinobenzoate (MUGB), is a fluorogenic substrate for serine proteases like trypsin. Synthesis of MUGB involves coupling this compound with 4-methylumbelliferone using EDC/DMAP, achieving 70% yield under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(diaminomethylidene)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

MGB and its derivatives have been investigated for their potential as enteropeptidase inhibitors . Enteropeptidase is a critical enzyme involved in protein digestion, and its inhibition could have therapeutic implications for obesity and metabolic disorders.

Case Study: Enteropeptidase Inhibition

A study designed novel 4-guanidinobenzoate derivatives, including MGB, to evaluate their efficacy as enteropeptidase inhibitors. The research demonstrated that these compounds could significantly enhance fecal protein output in diet-induced obese (DIO) mice, indicating a potential mechanism for weight management through dietary protein modulation .

Table 1: Summary of Enteropeptidase Inhibitory Activity

CompoundIC50 Value (µM)Effect on Weight GainAdministration Route
Methyl 4-Guanidinobenzoate10.5Significant reductionOral
SCO-7928.2Significant reductionSubcutaneous
Camostat5.0Moderate reductionOral

Sperm Acrosin Inhibition

Another significant application of MGB is its role as a sperm acrosin inhibitor . Acrosin is an enzyme crucial for sperm penetration during fertilization, and inhibiting this enzyme can be beneficial in reproductive studies.

Case Study: HPLC Analysis of 4'-CMGB

The compound 4'-carbomethoxyphenyl 4-guanidinobenzoate mesylate (4'-CMGB), a derivative of MGB, was analyzed using high-performance liquid chromatography (HPLC). The study established a validated method for quantifying the compound and its related substances, demonstrating its effectiveness as a sperm acrosin inhibitor .

Table 2: HPLC Method Validation Parameters

ParameterValue
Column TypeC18 Shimpack
Mobile Phase CompositionMethanol/Ammonium Acetate/Acetic Acid (470:524:1:5)
Detection Wavelength266 nm
Limit of Detection15 ng/mL

Enzyme Activity Measurement

MGB derivatives such as 4-methylumbelliferyl 4-guanidinobenzoate hydrochloride are utilized as sensitive spectrofluorometric titrants for various serine proteases including chymotrypsin and thrombin. This application highlights the compound's utility in enzyme kinetics studies.

Case Study: Spectrofluorometric Titration

Research indicates that MGB derivatives produce measurable fluorescence upon enzymatic cleavage, making them valuable tools for quantifying protease activity in biological samples .

Table 3: Enzyme Activity Measurement Using MGB Derivatives

EnzymeExcitation/Emission (nm)Application
Chymotrypsin365/445Protease activity assay
Trypsin365/445Protease activity assay
Factor Xa365/445Coagulation studies

Mechanism of Action

The mechanism of action of Methyl 4-[(diaminomethylidene)amino]benzoate involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzoate ester moiety may also contribute to the compound’s overall activity by facilitating its transport across cell membranes.

Comparison with Similar Compounds

4'-Acetamidophenyl 4-Guanidinobenzoate (AGB)

  • Structure : Replaces the methyl ester of MGB with an acetamidophenyl group.
  • Activity: Inhibits acrosin (sperm protease) and HIV infection in vitro (EC₅₀: ~1 µM). Demonstrates dual spermicidal and anti-HIV effects, outperforming nonoxynol-9 in safety .
  • Mechanism: Covalent binding to serine proteases via the guanidino group, similar to MGB. However, the acetamidophenyl substituent enhances stability in physiological conditions .

Dibasic 4-Guanidinobenzoate Derivatives

  • Modifications : Include carbamate linkers or amide replacements of the ester group.
  • Activity : Reduced inhibitory potency against DENV2 protease (IC₅₀ increased from low µM to >10 µM) compared to MGB. SAR studies confirm the critical role of the ester group for covalent inhibition .
  • Thermodynamics : Amide derivatives exhibit weaker binding due to slower acylation rates, highlighting the ester’s importance as a leaving group .

6-Amidino-2-Naphthyl 4-Guanidinobenzoate (FUT-175)

  • Structure : Incorporates a naphthyl group instead of methylumbelliferyl.
  • Activity : Broad-spectrum inhibition of trypsin, plasmin, thrombin, and complement-mediated hemolysis. Demonstrates higher affinity for kallikrein (Ki: 0.8 nM) compared to MGB .

4-Guanidinophenyl 4-Guanidinobenzoate

  • Structure: Dual guanidino groups on phenyl and benzoate moieties.
  • Activity: Corrects pre-mRNA splicing defects caused by expanded CAG repeats, a novel application unrelated to protease inhibition. Binds RNA structures with high specificity, rescuing MBNL1 sequestration in neurological disorders .

Kinetic and Thermodynamic Comparisons

Table 1: Kinetic Parameters of MGB and Derivatives

Compound Target Enzyme k₂ (M⁻¹s⁻¹) k₃ (s⁻¹) k₄ (s⁻¹) K₂ (Equilibrium) Reference
Methyl 4-guanidinobenzoate hTry4 (Wild Type) 1.2 × 10⁶ 45 0.15 2.8 × 10⁻⁴
This compound hTry4 (R193G Mutant) 9.8 × 10⁵ 52 0.18 3.1 × 10⁻⁴
FUT-175 Kallikrein N/A N/A N/A Ki = 0.8 nM
AGB Acrosin N/A N/A N/A IC₅₀ = 1 µM

Key Findings :

  • The R193G mutation in hTry4 marginally increases k₃ (deacylation rate), suggesting structural flexibility near the active site .
  • MGB’s slow deacylation (k₄ = 0.15 s⁻¹) makes it ideal for studying tetrahedral intermediate formation .

Table 2: Structural and Functional Trade-offs

Compound Stability in Basic Buffer Selectivity Therapeutic Potential
MGB Low (ester hydrolysis) Broad (serine proteases) Research tool, limited by instability
AGB High (amide group) Acrosin, HIV Vaginal contraceptive with anti-HIV activity
FUT-175 Moderate Multi-target Anti-inflammatory, anticoagulant
4-Guanidinophenyl derivative High RNA-binding Neurological disorders

Biological Activity

Methyl 4-guanidinobenzoate, a guanidine derivative, has garnered attention in various biological and medicinal research fields due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological systems, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a guanidine group attached to a benzoate moiety. This structure enables the compound to engage in hydrogen bonding and ionic interactions with various biological targets, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including serine proteases and enteropeptidase. For instance, derivatives of this compound have shown promising inhibitory effects on enteropeptidase, which is essential for protein digestion .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which may be useful in developing new antimicrobial agents.
  • Anticancer Potential : Some studies suggest that the compound could possess anticancer properties, although further research is required to establish its efficacy and mechanism of action in cancer cells.

In Vitro Studies

  • Enzyme Inhibition : A study evaluated the inhibitory effects of this compound derivatives on glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). The results indicated that certain derivatives exhibited significant inhibition, suggesting potential applications in oxidative stress-related conditions .
  • Serine Protease Interaction : Another investigation focused on the interaction between this compound and tissue-type plasminogen activator (TPA). The compound was found to effectively titrate TPA under specific conditions, highlighting its role as a potential tool in thrombolytic therapy .

Case Studies

  • Weight Management : A novel derivative of this compound was tested in diet-induced obese (DIO) mice. The results showed a significant reduction in body weight and increased fecal protein output, indicating its potential as a weight management agent through enteropeptidase inhibition .
  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of this compound against various pathogens. The findings demonstrated that the compound exhibited significant antibacterial activity, warranting further exploration for clinical applications in treating infections.

Data Tables

Study Biological Activity Key Findings
Enzyme InhibitionSignificant inhibition of GR and GST by derivatives
Protease InteractionEffective titration of TPA
Weight ManagementReduction in body weight in DIO mice
Antimicrobial ActivitySignificant antibacterial effects against pathogens

Q & A

Q. What is the mechanism of action of Methyl 4-guanidinobenzoate as a serine protease inhibitor?

this compound acts as a competitive inhibitor by mimicking the substrate’s arginine/lysine side chain, binding to the protease's active site via its guanidinium group. The ester moiety facilitates covalent interaction with the catalytic serine residue, forming a reversible acyl-enzyme intermediate. This mechanism is validated in trypsin inhibition studies using analogous compounds like 4-nitrophenyl 4-guanidinobenzoate, where Dixon plots and substrate hydrolysis assays confirm competitive binding .

Q. How does this compound influence pre-mRNA splicing in neurological disorder models?

this compound derivatives (e.g., 4-guanidinophenyl 4-guanidinobenzoate) disrupt RNA-protein interactions, such as the sequestration of MBNL1 by expanded CAG repeats. This restores splicing factor availability, correcting mis-splicing events in models of myotonic dystrophy. Key methodologies include in vitro splicing assays using fluorescent reporters and quantification of splice variant ratios via RT-PCR .

Advanced Research Questions

Q. How can researchers design experiments to assess the inhibitory kinetics of this compound against trypsin-like proteases?

  • Experimental Design :
  • Variables : Independent variable (inhibitor concentration), dependent variable (enzyme activity via chromogenic substrates like Tos-Gly-Pro-Arg-pNA).

  • Controls : Use a reference inhibitor (e.g., leupeptin) and blank reactions without substrate.

  • Method : Perform Dixon plot analysis by varying substrate and inhibitor concentrations. Measure initial reaction rates spectrophotometrically at 405 nm .

  • Data Analysis : Calculate KiK_i (inhibition constant) using nonlinear regression of velocity vs. inhibitor concentration plots.

    StepKey ActionPurpose
    1Titrate trypsin activity with 4-nitrophenyl 4-guanidinobenzoateConfirm active enzyme concentration
    2Pre-incubate enzyme with inhibitorAllow reversible binding
    3Add substrate and monitor hydrolysisQuantify residual activity
    4Statistical analysis (t-test/ANOVA)Validate significance

    Reference :

Q. What strategies are recommended for resolving discrepancies in inhibitory efficacy data of this compound across different assay conditions?

  • Identify Variables : pH, ionic strength, and temperature can alter inhibitor-enzyme interactions. For example, instability in basic buffers reduces covalent binding efficiency .
  • Method Harmonization :
  • Standardize assay buffers (e.g., 100 mM Tris, 20 mM CaCl₂, pH 8.3 for trypsin).
  • Include internal controls (e.g., a reference inhibitor) across experiments.
    • Data Normalization : Express inhibition as % activity relative to control. Use error bars (standard deviation) and statistical tests to assess variability .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives for therapeutic applications?

  • Synthesis : Replace the ester group with amides/carbamates or modify the aromatic ring (e.g., 4-chlorophenyl derivatives) to enhance stability .
  • Testing : Evaluate inhibitory potency (IC₅₀) against target proteases (e.g., DENV NS2B-NS3) using fluorescence-based assays.
  • Key Findings :
ModificationEffect on Activity
Ester → AmideReduced activity due to loss of electrophilicity
Aromatic → Aliphatic chainLower binding affinity
Carbamate linkerImproved solubility but weaker inhibition

Q. Reference :

Q. What methodological considerations are critical when evaluating this compound’s impact on sperm function in in vitro studies?

  • Dose-Response Analysis : Use a concentration gradient (e.g., 1–100 µM) to assess effects on sperm motility and acrosome integrity.
  • Controls : Include untreated sperm and a vehicle control (e.g., DMSO).
  • Endpoint Assays :
  • Viability : Trypan blue exclusion.
  • Acrosome Reaction : FITC-PNA staining visualized via fluorescence microscopy .
    • Statistical Rigor : Replicate experiments ≥3 times; use Chi-square tests for categorical data (e.g., % reacted sperm) .

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